2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a heterocyclic compound featuring a benzofuran-substituted isoxazole core linked to a 3,4-dihydroisoquinoline moiety via an ethanone bridge.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(24-10-9-15-5-1-2-7-17(15)14-24)13-18-12-21(27-23-18)20-11-16-6-3-4-8-19(16)26-20/h1-8,11-12H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSKRVGOHQHJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Isoxazole-Substituted Derivatives
- 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): This analog replaces the benzofuran group with a 4-chlorophenyl substituent. However, the absence of benzofuran’s fused oxygen heterocycle may reduce lipophilicity and alter metabolic stability compared to the target compound .
- 1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone (): Synthesized via Grignard reagent-mediated reactions, this simpler analog lacks the dihydroisoquinoline moiety. Its primary use as a synthetic intermediate highlights the ethanone-isoxazole unit’s versatility in constructing more complex molecules .
Dihydroisoquinoline Derivatives
- Mevidaleno (WHO-recommended INN, ): A structurally complex dihydroisoquinoline derivative with hydroxymethyl and hydroxy-methylbutyl substituents. The target compound’s simpler dihydroisoquinoline structure may offer advantages in synthetic accessibility and pharmacokinetic optimization .
- 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (): Used as an intermediate in synthesizing tetrahydroisoquinoline derivatives, this compound demonstrates the dihydroisoquinoline moiety’s role in developing analgesics and neuroactive agents. The absence of an isoxazole-benzofuran system in this analog limits direct functional comparison but emphasizes the scaffold’s versatility .
Key Differences :
- Compared to mevidaleno’s multi-step functionalization (), the target compound’s synthesis is less complex, favoring scalability .
Comparative Data Table
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